
N-(2,2-dimethoxyethyl)-2-(3-methoxy-2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-dimethoxyethyl)-2-(3-methoxy-2-methylphenyl)acetamide is a synthetic organic compound It is characterized by its unique chemical structure, which includes a dimethoxy-ethyl group and a methoxy-methyl-phenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethoxyethyl)-2-(3-methoxy-2-methylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-2-methyl-phenylacetic acid and 2,2-dimethoxyethanol.
Esterification: The phenylacetic acid is first esterified with 2,2-dimethoxyethanol in the presence of a strong acid catalyst like sulfuric acid to form the corresponding ester.
Amidation: The ester is then reacted with an amine, such as ammonia or an amine derivative, under controlled conditions to form the acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized reaction conditions: Employing optimized temperature, pressure, and catalyst concentrations to maximize yield and purity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-2-(3-methoxy-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-2-(3-methoxy-2-methylphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to inflammation, cell signaling, or metabolism.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-dimethoxy-ethyl)-2-(3-methoxy-phenyl)-acetamide: Lacks the methyl group on the phenyl ring.
N-(2,2-dimethoxy-ethyl)-2-(2-methyl-phenyl)-acetamide: Lacks the methoxy group on the phenyl ring.
Uniqueness
N-(2,2-dimethoxyethyl)-2-(3-methoxy-2-methylphenyl)acetamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H21NO4 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-(2,2-dimethoxyethyl)-2-(3-methoxy-2-methylphenyl)acetamide |
InChI |
InChI=1S/C14H21NO4/c1-10-11(6-5-7-12(10)17-2)8-13(16)15-9-14(18-3)19-4/h5-7,14H,8-9H2,1-4H3,(H,15,16) |
InChI Key |
ACOQNTLWSNYZMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1OC)CC(=O)NCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-bromophenyl)acetamide](/img/structure/B8308407.png)
![3-methyl-6,7,8,9-tetrahydro-5H-isoxazolo[4,5-h][3]benzazepine](/img/structure/B8308413.png)
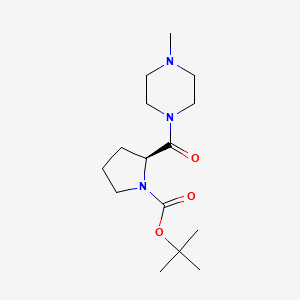
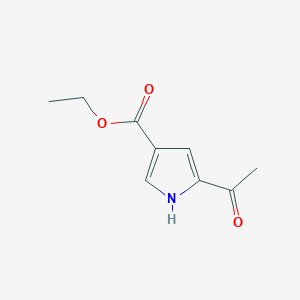
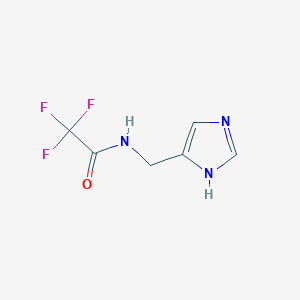
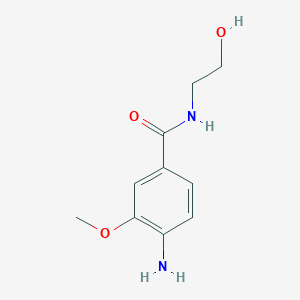
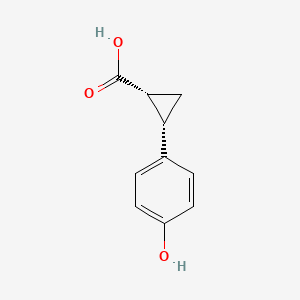
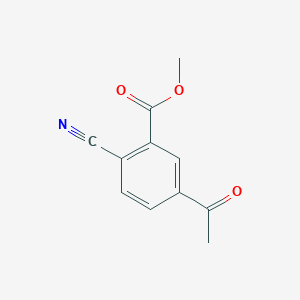

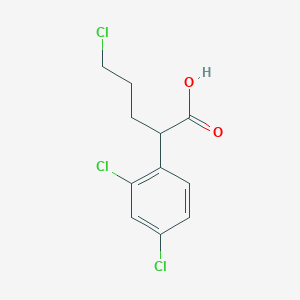
![7-Benzylpyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B8308484.png)
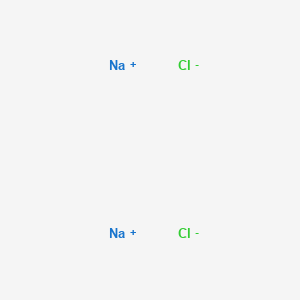
![2-Chloro-6-methyl-4-benzylamino-thieno-[2,3-d]-pyrimidine](/img/structure/B8308506.png)
